4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex heterocyclic compound that features a unique combination of a thiadiazole ring, a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazides with cyclopropyl carboxylic acid.
Piperazine Ring Formation: The thiadiazole derivative is then reacted with piperazine under suitable conditions.
Pyrimidine Ring Formation: The piperazine-thiadiazole intermediate is further reacted with a pyrimidine derivative.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds also contain a thiadiazole ring and have shown significant pharmacological activities.
1,3,4-Thiadiazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-{4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of four different heterocyclic rings, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
4-[4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7OS/c1-2-13(1)15-20-21-17(26-15)24-7-5-22(6-8-24)14-3-4-18-16(19-14)23-9-11-25-12-10-23/h3-4,13H,1-2,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQQEBNHMPHVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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